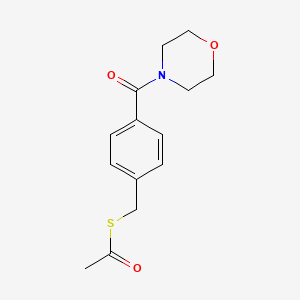

S-4-(morpholine-4-carbonyl)benzyl ethanethioate

Description

S-4-(morpholine-4-carbonyl)benzyl ethanethioate is a thioester derivative characterized by a benzyl scaffold functionalized with a morpholine-4-carbonyl group at the para position. The ethanethioate moiety (-SCOCH₃) is attached via a sulfur atom to the benzyl carbon.

Properties

IUPAC Name |

S-[[4-(morpholine-4-carbonyl)phenyl]methyl] ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-11(16)19-10-12-2-4-13(5-3-12)14(17)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRJKWKSSJGHNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1=CC=C(C=C1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-4-(morpholine-4-carbonyl)benzyl ethanethioate typically involves the reaction of morpholine-4-carbonyl chloride with benzyl ethanethioate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

S-4-(morpholine-4-carbonyl)benzyl ethanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

S-4-(morpholine-4-carbonyl)benzyl ethanethioate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of S-4-(morpholine-4-carbonyl)benzyl ethanethioate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other aromatic thioesters, particularly those synthesized in the referenced study (). Below is a detailed comparison based on substituent effects, reactivity, and applications.

Substituent Analysis and Structural Analogues

Key Observations :

- Polarity and Solubility: The morpholine-4-carbonyl group in the target compound introduces significant polarity, likely enhancing solubility in polar solvents (e.g., DMSO or methanol) compared to the hydrophobic p-tolyl (24) or bromomethyl (25) derivatives. The diethoxyphosphoryl group in compound 27 may offer intermediate polarity .

- Reactivity : The bromomethyl group in compound 25 allows for further functionalization via nucleophilic substitution, whereas the morpholine group in the target compound is sterically hindered, limiting similar reactivity. The ethanethioate group in both the target and compound 27 is less stable than benzothioates (24, 25) under acidic conditions due to weaker S-O resonance stabilization.

- Applications: Target Compound: Potential use in drug delivery systems (morpholine enhances membrane permeability) or as a disulfide precursor. Compound 25: Suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) via bromine substitution. Compound 27: Phosphonate moiety may enable metal coordination or prodrug design.

Table 1: Comparative Properties of Selected Thioesters

Notes:

- Molecular weights calculated based on structural formulas.

- Stability data inferred from substituent electronic effects and analogous compounds.

Biological Activity

S-4-(morpholine-4-carbonyl)benzyl ethanethioate is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound features a morpholine ring, a benzyl group, and an ethanethioate moiety. Its chemical structure can be represented as follows:

This compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate enzyme activity and receptor binding, leading to significant biological effects:

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by inhibiting the growth of various pathogens. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells. This process is likely mediated through the activation of caspases or other apoptotic pathways, leading to cell death.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus. The compound was tested against various concentrations, with an observed IC50 value of 25 µM. This suggests that it could serve as a potential candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Potential

In another investigation involving HeLa cells, this compound demonstrated significant anticancer activity. The study reported an IC50 value of 15 µM, indicating effective induction of apoptosis. Further mechanistic studies revealed that the compound activates caspases, leading to programmed cell death in cancerous cells.

Research Findings

Recent studies have expanded on the potential therapeutic applications of this compound:

- Antioxidant Properties : The compound has shown antioxidant capabilities in human fibroblast models, with an EC50 value of 30 µM. This property may contribute to its overall therapeutic efficacy by reducing oxidative stress within cells .

- Synergistic Effects : Preliminary research suggests that when combined with other known antimicrobial agents, this compound may enhance their effectiveness against resistant strains of bacteria.

- Future Directions : Ongoing studies are focusing on optimizing the synthesis of this compound and exploring its derivatives for improved potency and selectivity against specific targets in microbial and cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.